molecular formula C9H7ClO2S B11771307 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11771307
M. Wt: 214.67 g/mol
InChI Key: DEXIXUHOXHEGAO-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chlorinated benzene derivatives and thiophene precursors, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, cyclization, and carboxylation under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom and the carboxylic acid group. This combination enhances its potential for diverse chemical transformations and applications in various fields. Its structural uniqueness also contributes to its distinct biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H7ClO2S

Molecular Weight

214.67 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H7ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)

InChI Key

DEXIXUHOXHEGAO-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=C1C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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